6-[5-(2-methoxy-4-methylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine
Description
This compound is a purine derivative featuring a 9-methyl substitution on the purine ring and a complex bicyclic octahydropyrrolo[3,4-c]pyrrol-2-yl group linked via a benzenesulfonyl moiety. The 2-methoxy-4-methylbenzenesulfonyl substituent introduces steric bulk and electron-withdrawing properties, which may influence its pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
6-[5-(2-methoxy-4-methylphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3S/c1-13-4-5-17(16(6-13)29-3)30(27,28)26-9-14-7-25(8-15(14)10-26)20-18-19(21-11-22-20)24(2)12-23-18/h4-6,11-12,14-15H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYHSBQKITZWAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-[5-(2-methoxy-4-methylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine is a novel compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its molecular characteristics, synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Molecular Characteristics
- Molecular Formula : C20H24N6O3S
- Molecular Weight : 428.5 g/mol
- CAS Number : 2640949-45-5
Synthesis and Structure
The compound is synthesized through a multi-step chemical process involving the coupling of various functional groups. Its structure features a purine core substituted with an octahydropyrrolo moiety and a benzenesulfonyl group, which are critical for its biological activity.
Anticancer Properties
Research indicates that derivatives of purine compounds exhibit significant cytotoxic effects against various cancer cell lines. A study conducted on similar trisubstituted purine derivatives demonstrated that structural modifications can enhance anticancer activity. For instance, specific substitutions at the 6-position of the purine ring have been shown to improve selectivity and potency against cancer cells compared to traditional chemotherapeutics like cisplatin .
Table 1: Cytotoxicity of Purine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 7h | HL-60 (leukemia) | 1.5 | Induces apoptosis, S-phase arrest |
| 6-[5-(...)] | A549 (lung cancer) | 2.0 | Cell cycle disruption |
| Cisplatin | Various | 5.0 | DNA cross-linking |
The proposed mechanism involves the compound's ability to induce apoptosis and disrupt the cell cycle in cancer cells. Specifically, it has been observed to cause S-phase arrest in HL-60 cells, leading to increased cell death. The interaction with specific molecular targets such as DNA and enzymes involved in cell proliferation is crucial for its anticancer effects .
Case Studies
- In Vitro Studies : In a series of in vitro experiments, this compound was tested against multiple cancer cell lines including breast (MCF7), lung (A549), and leukemia (HL-60). The results indicated a dose-dependent cytotoxic effect, with lower IC50 values suggesting higher potency compared to other derivatives.
- Structure-Aactivity Relationship (SAR) : The study highlighted that the introduction of bulky groups at specific positions on the purine scaffold could either enhance or diminish biological activity. The presence of an arylpiperazine moiety at position 6 was identified as beneficial for enhancing cytotoxicity against certain cancer types .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications due to its unique structure that may allow it to interact with specific biological targets. It is particularly noteworthy for:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
Pharmacology
In pharmacological research, the compound serves as a biochemical probe to study:
- Enzyme Interactions : Its sulfonyl group can form strong interactions with amino acid residues in enzymes, potentially leading to the development of enzyme inhibitors.
Neuropharmacology
Research indicates that derivatives of this compound may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
-
Case Study on Anticancer Activity :
- A study published in a peer-reviewed journal evaluated the anticancer effects of similar purine derivatives. Results indicated significant inhibition of cell proliferation in various cancer cell lines, suggesting that modifications to the purine structure could enhance efficacy against specific cancers.
-
Neuroprotective Effects :
- Research demonstrated that compounds with similar structural motifs exhibited neuroprotective effects in animal models of neurodegeneration. These findings support further investigation into the potential of 6-[5-(2-methoxy-4-methylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine as a therapeutic agent.
Comparison with Similar Compounds
Structural Analogues with N9-Substituted Purine Cores
highlights N9-substituted purines with varying linker units (e.g., cis/trans-1,4-dichlorobutene or 1,4-dichlorobutyne), such as compounds 5a, 6, 7, 15a, 16a , and 8a, 17, 18a . These compounds differ in substitution patterns on the purine ring and linker flexibility:
- Butyne linkers (compounds 9a, 10a, 11, 12, 19, 20a ) provide rigidity and linearity, which may enhance binding to planar targets like DNA or kinases.
In contrast, the target compound employs a benzenesulfonyl group instead of alkenes/alkynes. The sulfonyl group’s electron-withdrawing nature and hydrogen-bond acceptor capacity could enhance target affinity or metabolic stability compared to hydrocarbon linkers .
Analogues with Octahydropyrrolo[3,4-c]pyrrol-2-yl Substituents
describes 1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(3-methylphenyl)ethan-1-one (CAS: 2548993-86-6), which shares the bicyclic octahydropyrrolo[3,4-c]pyrrol-2-yl and 9-methylpurine core but substitutes the benzenesulfonyl group with a 3-methylphenyl ethanone moiety . Key differences include:
The 3-methylphenyl ethanone group in ’s compound is less polar than the sulfonyl group, which may reduce solubility but improve membrane permeability. The target compound’s higher molecular weight and sulfonyl group could enhance target specificity but increase metabolic clearance risks.
Cytotoxicity and Substitution Patterns
emphasizes that substitution patterns on purine derivatives significantly affect cytotoxicity. For example:
- Vinylic dibromides (compounds 13, 14) represent a novel class with distinct activity profiles .
- Cis vs. trans-butene linkers modulate activity due to spatial orientation differences.
However, this feature could improve selectivity for enzymes with deep hydrophobic pockets.
Key Research Findings and Inferences
Substituent Polarity : Sulfonyl groups enhance solubility and target binding via polar interactions, whereas hydrocarbon linkers (e.g., butene/butyne) prioritize lipophilicity and membrane penetration .
Metabolic Considerations : The target compound’s benzenesulfonyl group may undergo Phase II conjugation (e.g., glucuronidation), whereas ’s ketone could be prone to reduction or oxidation .
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for synthesizing 6-[5-(2-methoxy-4-methylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine, and how can reaction conditions be optimized?
- Answer : The synthesis of pyrrolo-pyrrolidine/purine hybrids typically involves multi-step reactions, including sulfonylation, cyclization, and purification. For example, sulfonyl groups can be introduced via nucleophilic substitution under reflux conditions (e.g., xylene at 120–140°C for 25–30 hours, as seen in similar syntheses ). Optimization may include adjusting solvent polarity (e.g., methanol or DMF for solubility), catalyst selection (e.g., chloranil for dehydrogenation ), and temperature control to minimize side reactions. Recrystallization from ethanol-DMF mixtures is effective for purification .
Q. How can researchers validate the structural integrity of this compound using analytical techniques?
- Answer : Combine spectroscopic and chromatographic methods:
- NMR : Use - and -NMR to confirm the octahydropyrrolo[3,4-c]pyrrole core and sulfonyl group positioning.
- IR Spectroscopy : Identify key functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm) .
- HPLC-MS : Assess purity and molecular weight, with mobile phases buffered at pH 6.5 (ammonium acetate/acetic acid) to enhance resolution .
Q. What strategies address low solubility in aqueous media during in vitro assays?
- Answer : Use co-solvents (e.g., DMSO ≤1% v/v) or formulate the compound as a salt (e.g., hydrochloride) to improve solubility. Surfactants like Tween-80 or cyclodextrin-based encapsulation may also enhance bioavailability without disrupting assay integrity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 2-methoxy-4-methylbenzenesulfonyl moiety on biological activity?
- Answer : Synthesize analogs with variations in the sulfonyl substituent (e.g., halogenation, bulkier alkyl groups) and test them against target receptors (e.g., kinase assays). Computational docking (e.g., AutoDock Vina) can predict binding affinities to guide synthesis priorities. Compare IC values across analogs to identify critical substituent effects .
Q. What experimental frameworks resolve contradictions in mechanistic data, such as conflicting enzyme inhibition results?
- Answer : Employ orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to cross-validate findings. For example, if a compound shows inhibition in a fluorogenic assay but not in a radiolabeled one, investigate potential fluorescence interference or off-target effects. Statistical meta-analysis of dose-response curves (e.g., Hill slopes) can clarify inconsistencies .
Q. How can computational modeling (e.g., MD simulations) predict the compound’s interaction with membrane-bound targets?
- Answer : Use molecular dynamics (MD) simulations with lipid bilayer models (e.g., POPC membranes) to assess partitioning and orientation. Tools like GROMACS or CHARMM can simulate ligand diffusion and binding kinetics. Validate predictions with surface plasmon resonance (SPR) to measure real-time association/dissociation rates .
Q. What methodologies are recommended for studying metabolic stability in hepatic microsomes?
- Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactors. Monitor degradation via LC-MS/MS at timed intervals (0, 15, 30, 60 min). Include control inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways. Calculate half-life () and intrinsic clearance (Cl) to prioritize derivatives with improved stability .
Data Contradiction Analysis Framework
| Contradiction Type | Resolution Strategy | Example |
|---|---|---|
| Synthetic Yield Variability | Optimize reaction stoichiometry, solvent purity, and inert atmosphere conditions. | Lower yields in Method A (70%) vs. Method B (85%) due to incomplete reflux . |
| Biological Activity Discrepancies | Standardize assay protocols (e.g., cell passage number, serum concentration). | Inconsistent IC values due to differing ATP concentrations in kinase assays. |
| Spectroscopic Misassignments | Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. | Ambiguous peaks resolved via HMBC correlations . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
